REACTION_CXSMILES
|
CO[C:3](=O)[CH2:4][C:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[O:7][CH:6]=1.[Li].CC[O:18]CC>>[CH:6]1[O:7][C:8]([CH:13]([OH:18])[CH3:12])=[C:9]2[CH:10]=[CH:11][CH:3]=[CH:4][C:5]=12 |^1:14|
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=COC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
hydrolysed with ethanol, the mixture was suction-filtered over Kieselguhr
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was obtained in the form of a yellowish oil in a yield of 3.0 g (89%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |